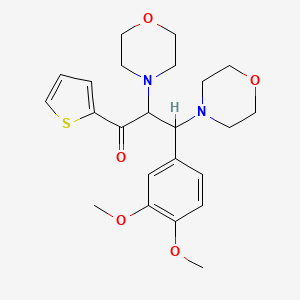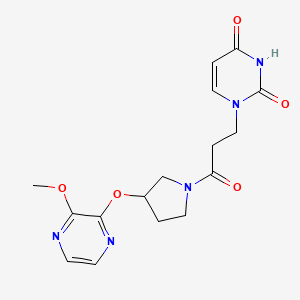
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is an organic compound belonging to the pyrimidine derivatives. With complex structural features, this compound exhibits promising properties and potential applications across various scientific domains. Its unique configuration incorporates a pyrrolidine ring, a methoxypyrazine unit, and a dione motif, making it a versatile candidate in medicinal chemistry and other fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione involves multi-step organic reactions, typically initiated by forming the pyrimidine core. This step may include the condensation of uracil derivatives with suitable reactants under controlled conditions.
The introduction of the pyrrolidine ring is achieved through nucleophilic substitution, utilizing haloalkanes or similar reagents. The methoxypyrazine segment is incorporated via ether formation, reacting pyrazine derivatives with appropriate electrophiles. These reactions demand precise conditions, often requiring catalysts or specific temperatures and solvents to ensure high yields and purity.
Industrial Production Methods
For large-scale production, methods emphasizing cost-efficiency and environmental sustainability are preferred. One such approach is employing continuous flow reactors to streamline the multi-step synthesis, ensuring consistent product quality. Additionally, green chemistry principles, such as using recyclable solvents and minimizing hazardous reagents, are often integrated into the industrial processes.
Chemical Reactions Analysis
Types of Reactions
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: : Transformations involving the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: : Reactions that involve the gain of electrons, typically using reagents such as lithium aluminum hydride.
Substitution: : Nucleophilic or electrophilic substitutions to introduce or replace functional groups, employing reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halogens (chlorine, bromine), alkyl halides.
Major Products
The primary products from these reactions often retain the core pyrimidine structure but feature modified functional groups, enhancing the compound's reactivity or introducing new properties.
Scientific Research Applications
1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is valuable in numerous research fields, such as:
Chemistry: : As an intermediate in the synthesis of complex molecules.
Biology: : Studying its interactions with biomolecules to understand its biochemical pathways.
Medicine: : Investigating its potential as a therapeutic agent due to its bioactive properties.
Industry: : Utilized in the development of advanced materials or as a catalyst in various reactions.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction mechanisms or metabolic processes, leading to the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives, such as 5-fluorouracil and cytarabine. the unique combination of the methoxypyrazine and pyrrolidine motifs in 1-(3-(3-((3-methoxypyrazin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione distinguishes it, offering novel properties and potential applications. The list of similar compounds can include:
5-Fluorouracil: : A pyrimidine analog used in cancer treatment.
Cytarabine: : A chemotherapy agent used primarily in the treatment of leukemia.
Hope that satisfies your curiosity about this fascinating compound.
Properties
IUPAC Name |
1-[3-[3-(3-methoxypyrazin-2-yl)oxypyrrolidin-1-yl]-3-oxopropyl]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O5/c1-25-14-15(18-6-5-17-14)26-11-2-7-21(10-11)13(23)4-9-20-8-3-12(22)19-16(20)24/h3,5-6,8,11H,2,4,7,9-10H2,1H3,(H,19,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFQTWKBXBJHYLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1OC2CCN(C2)C(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(2,4-Dichloro-5-methylbenzenesulfonyl)azetidin-3-yl]pyrrolidine](/img/structure/B2506539.png)
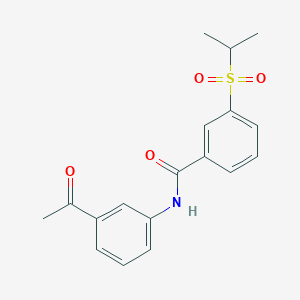
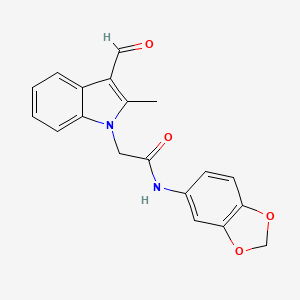
![N-[(1-Methylpyrazol-4-yl)-pyridin-3-ylmethyl]prop-2-enamide](/img/structure/B2506542.png)
![1-(2-fluorophenyl)-N-[4-(3-methoxyazetidin-1-yl)phenyl]methanesulfonamide](/img/structure/B2506544.png)
![2-(3,4-dimethoxyphenyl)-7-methyl-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2506545.png)
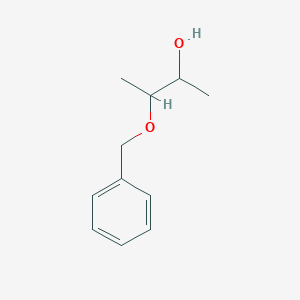
![3-(4-Chlorophenyl)-2,5-dimethyl-7-(4-(o-tolyl)piperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2506553.png)
![1-{pyrido[3,4-d]pyrimidin-4-yl}-4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane](/img/structure/B2506554.png)
![ethyl 1-(3-(4-chlorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carbonyl)piperidine-4-carboxylate](/img/structure/B2506557.png)

